molecular formula C21H19NO4 B8233425 N-Fmoc-N-methyl-(S)-2-propargylglycine

N-Fmoc-N-methyl-(S)-2-propargylglycine

Katalognummer: B8233425
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: WBJWNESNVRWMEI-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Fmoc-N-methyl-(S)-2-propargylglycine is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Fmoc-N-methyl-(S)-2-propargylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-N-methyl-(S)-2-propargylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pent-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h1,4-7,9-12,18-19H,8,13H2,2H3,(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJWNESNVRWMEI-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-Fmoc-N-methyl-(S)-2-propargylglycine: A Multifunctional Building Block for Advanced Peptide Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of N-Fmoc-N-methyl-(S)-2-propargylglycine in Modern Drug Discovery

In the landscape of peptide-based therapeutics, the pursuit of enhanced pharmacological properties is paramount. Native peptides, while offering high specificity and potency, are often hampered by poor metabolic stability and low bioavailability.[1][2] The strategic modification of the peptide backbone is a cornerstone of modern medicinal chemistry, and N-Fmoc-N-methyl-(S)-2-propargylglycine (CAS 2550906-64-2) has emerged as a uniquely powerful building block for this purpose. This guide provides an in-depth technical overview of this reagent, elucidating its synthesis, its profound impact on peptide properties, and its application in sophisticated drug development workflows for an audience of researchers, scientists, and drug development professionals.

This molecule offers a dual-pronged approach to peptide optimization. The N-methylation of the amide bond confers significant resistance to proteolytic degradation and can enhance membrane permeability.[3][4] Simultaneously, the propargyl side chain provides a versatile handle for bioorthogonal "click" chemistry, enabling precise conjugation, cyclization, and the construction of complex peptide architectures.[5][6] This guide will delve into the causality behind these advantages and provide field-proven insights into leveraging this reagent's full potential.

Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of N-Fmoc-N-methyl-(S)-2-propargylglycine is critical for its effective use.

PropertyValueSource(s)
CAS Number 2550906-64-2[5][7][8]
Molecular Formula C₂₁H₁₉NO₄[5][7][8]
Molecular Weight 349.38 g/mol [7]
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pent-4-ynoic acid[5][8]
Purity Typically ≥95-98%[5][7]
Appearance White to off-white solid[9]
Storage 4°C, stored under nitrogen[7]

While detailed spectral data is often supplier-specific, characterization would typically involve ¹H NMR to confirm the presence of the Fmoc, methyl, and propargyl protons, and mass spectrometry to verify the molecular weight.

The Mechanistic Impact of N-Methylation on Peptide Properties

The introduction of a methyl group on the amide nitrogen is a subtle modification that imparts profound changes to a peptide's conformational and biophysical properties. This is not merely an addition of steric bulk; it is a fundamental alteration of the peptide backbone's chemical nature.

Conformational Control and Reduced Flexibility

N-methylation eliminates the amide proton, a crucial hydrogen bond donor that stabilizes canonical secondary structures like α-helices and β-sheets. This disruption, coupled with the steric hindrance from the methyl group, restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[3] This conformational constraint can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing affinity and selectivity.[3]

Enhanced Proteolytic Stability and Bioavailability

The N-methylated amide bond is no longer a substrate for many common proteases, which recognize and cleave the canonical N-H amide bond. This steric shielding dramatically increases the peptide's resistance to enzymatic degradation, extending its in vivo half-life.[1][4][10] Furthermore, the increased lipophilicity resulting from N-methylation can improve a peptide's ability to cross cellular membranes, enhancing its oral bioavailability.[10][11]

Synthesis of N-Fmoc-N-methyl-(S)-2-propargylglycine: A Validated Approach

While the precise, industrial-scale synthesis of N-Fmoc-N-methyl-(S)-2-propargylglycine is typically proprietary, a robust and widely adopted method for the N-methylation of Fmoc-protected amino acids can be employed. The Biron-Kessler method, which utilizes a 2-nitrobenzenesulfonyl (o-NBS) protecting group, is a highly effective strategy that can be performed on a solid support for efficiency and purity.[12][13]

Conceptual Workflow for Synthesis

The synthesis logically proceeds by first protecting the carboxylic acid of the starting material, Fmoc-(S)-2-propargylglycine, onto a solid support. This is followed by a temporary protecting group swap on the amine to facilitate methylation, and then restoration of the Fmoc group before cleavage from the resin.

Synthesis_Workflow A 1. Immobilize Fmoc-(S)-2-propargylglycine on 2-CTC Resin B 2. Fmoc Deprotection (Piperidine/DMF) A->B C 3. o-NBS Protection (o-NBS-Cl, Collidine) B->C D 4. N-Methylation (MeI or (MeO)₂SO₂, Base) C->D E 5. o-NBS Deprotection (Thiophenol, DBU) D->E F 6. Fmoc Reprotection (Fmoc-OSu) E->F G 7. Cleavage from Resin (e.g., 1% TFA in DCM) F->G H Final Product G->H

Caption: General workflow for the solid-phase synthesis of Fmoc-N-methyl amino acids.

Detailed Experimental Protocol: Solid-Phase N-Methylation

This protocol is adapted from the Biron-Kessler method and is applicable for the synthesis of the title compound.[12][13]

  • Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM). Separately, dissolve Fmoc-(S)-2-propargylglycine (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM. Add the amino acid solution to the swollen resin and agitate for 2-4 hours. Cap any remaining active sites on the resin with methanol.

    • Causality: The 2-CTC resin allows for the attachment of the C-terminus and subsequent cleavage under very mild acidic conditions, preserving the acid-labile Fmoc group and any potential side-chain protecting groups.

  • Fmoc Deprotection: Wash the resin with N,N-dimethylformamide (DMF). Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group. Wash thoroughly with DMF.

  • o-NBS Protection: Dissolve 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (3.0 eq) and collidine (6.0 eq) in DMF. Add the solution to the resin and agitate for 1-2 hours. Wash thoroughly with DMF.

    • Causality: The o-NBS group is crucial as it acidifies the remaining N-H proton, making it susceptible to deprotonation and subsequent methylation in the next step.

  • N-Methylation: Dissolve methyl iodide (MeI) (10 eq) and a suitable base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 eq) or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in DMF. Add to the resin and agitate for 1-2 hours. Repeat if necessary, monitoring by a test cleavage. Wash thoroughly with DMF.

    • Causality: This is the key alkylation step. The choice of base is critical to ensure efficient deprotonation without causing side reactions.

  • o-NBS Deprotection: Prepare a solution of 2-mercaptoethanol or thiophenol (10 eq) and DBU (5.0 eq) in DMF. Add to the resin and agitate for 30-60 minutes. Wash thoroughly with DMF.

    • Causality: The o-NBS group is selectively removed via a nucleophilic aromatic substitution mechanism, revealing the newly methylated secondary amine.

  • Fmoc Reprotection: Dissolve Fmoc-succinimide (Fmoc-OSu) (3.0 eq) and DIPEA (3.0 eq) in DMF. Add to the resin and agitate for 2-4 hours to re-install the Fmoc protecting group. Wash thoroughly with DMF and DCM.

  • Cleavage and Isolation: Cleave the final product from the 2-CTC resin using a solution of 1% trifluoroacetic acid (TFA) in DCM. Collect the filtrate and neutralize with a base such as pyridine. Evaporate the solvent to yield the crude product, which can be further purified by chromatography.

Applications in Peptide Science and Drug Development

The true utility of N-Fmoc-N-methyl-(S)-2-propargylglycine lies in its seamless integration into two of the most powerful platforms in peptide chemistry: Solid-Phase Peptide Synthesis (SPPS) and Click Chemistry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected amine allows for its direct use in standard Fmoc-based SPPS protocols. However, the coupling of N-methylated amino acids can be sterically hindered and requires optimized conditions to prevent racemization and ensure high yields.

SPPS_Workflow Start Start with Resin-Bound Peptide Chain (Free Amine) Activate 1. Activate N-Fmoc-N-methyl- (S)-2-propargylglycine (e.g., HATU/DIPEA) Start->Activate Pre-activation Couple 2. Couple to Peptide Chain Activate->Couple Wash 3. Wash Resin Couple->Wash Fmoc_Deprotect 4. Fmoc Deprotection (20% Piperidine/DMF) Wash->Fmoc_Deprotect Next_Cycle Continue to Next Coupling Cycle Fmoc_Deprotect->Next_Cycle

Caption: Workflow for coupling N-methylated amino acids in Fmoc-SPPS.

  • Pre-activation: In a separate vessel, dissolve N-Fmoc-N-methyl-(S)-2-propargylglycine (3-5 eq), a coupling reagent such as HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq), and a base such as DIPEA (6 eq) in DMF. Allow to pre-activate for no more than 1-2 minutes.

    • Causality: N-methylated residues have slower coupling kinetics. Pre-activation with a potent coupling reagent like HATU is essential to form the active ester intermediate, but extended pre-activation times can lead to racemization.

  • Coupling: Add the activated amino acid solution to the resin-bound peptide, which has a free N-terminal amine from the previous deprotection step. Agitate for 1-4 hours.

  • Monitoring: Perform a Kaiser test or other ninhydrin-based test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts before proceeding to the next Fmoc deprotection step.[14]

Leveraging the Propargyl Group via Click Chemistry

The terminal alkyne of the propargyl side chain is a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.[5][15] This reaction is highly efficient, specific, and bioorthogonal, meaning it proceeds under mild, aqueous conditions without interfering with other biological functional groups.[16][17]

This protocol describes a general method for conjugating an azide-containing molecule to a peptide bearing the propargylglycine residue.

  • Peptide Preparation: Synthesize and purify the peptide containing the N-methyl-propargylglycine residue. Dissolve the peptide in a suitable aqueous buffer (e.g., phosphate buffer, pH 7-8).

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified molecule (e.g., a fluorescent dye, PEG chain, or small molecule drug) (1.5-2.0 eq).

    • Prepare a stock solution of Copper(II) Sulfate (CuSO₄) (e.g., 20 mM).

    • Prepare a stock solution of a copper-coordinating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 eq relative to copper).[17]

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (10-20 eq relative to copper).

  • Reaction Execution:

    • To the peptide solution, add the azide-modified molecule.

    • Add the THPTA ligand, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-12 hours.

    • Causality: The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. The THPTA ligand stabilizes the Cu(I) oxidation state, prevents oxidative damage to the peptide, and accelerates the reaction.

  • Purification: Purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC.

CuAAC_Reaction cluster_products Product Peptide_Alkyne Peptide-CH₂-C≡CH Catalyst + [Cu(I)] + Na-Ascorbate + Ligand Azide_Molecule N₃-R Peptide_Triazole Peptide-CH₂-[1,2,3-Triazole]-R Catalyst->Peptide_Triazole Click Reaction

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion: A Versatile Tool for Next-Generation Peptide Therapeutics

N-Fmoc-N-methyl-(S)-2-propargylglycine is more than a mere amino acid derivative; it is a strategic tool that empowers researchers to address fundamental challenges in peptide drug development. By combining the stability-enhancing effects of N-methylation with the versatile conjugation capabilities of a terminal alkyne, this building block provides a direct route to creating peptides with improved pharmacokinetic profiles and novel functionalities. The protocols and mechanistic insights provided in this guide serve as a foundation for scientists to confidently incorporate this powerful reagent into their research, accelerating the discovery and development of the next generation of peptide-based therapeutics.

References

  • Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1373-1383. Available from: [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides. Accounts of Chemical Research, 41(10), 1331-1342.
  • García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1774. Available from: [Link]

  • Jiang, H., et al. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules, 18(8), 9797-9818. Available from: [Link]

  • Tang, W., & Becker, M. L. (2014). “Click” reactions: a versatile toolbox for the synthesis of peptide-conjugates. Chemical Society Reviews, 43(20), 7013-7039. Available from: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available from: [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available from: [Link]

  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Available from: [Link]

  • Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. Available from: [Link]

  • Garcı́a-Ramos, Y., et al. (2018). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available from: [Link]

  • Asiano, N. P., & Cascone, O. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. Available from: [Link]

  • Kandler, R., et al. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Organic & Biomolecular Chemistry, 19(6), 1395-1405. Available from: [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available from: [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. Available from: [Link]

  • Biron, E., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM. Available from: [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available from: [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available from: [Link]

  • Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 38(1), 133-143. Available from: [Link]

  • Taylor & Francis. Fmoc – Knowledge and References. Available from: [Link]

  • García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Available from: [Link]

Sources

Metabolic Stability & Synthetic Utility of N-Methylated Alkynyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Dual-Constraint Advantage

In the landscape of peptide therapeutics, metabolic instability remains the primary attrition factor. Native peptides are rapidly degraded by renal clearance and ubiquitous proteases (e.g., chymotrypsin, pepsin). Two independent strategies have historically addressed this: N-methylation (to block proteolytic access) and macrocyclization (to rigidify the active conformation).

This guide focuses on the synergistic application of N-methylated alkynyl amino acids (e.g., N-methyl propargylglycine). These residues serve as "dual-constraint" pharmacophores. The N-methylation provides immediate local protection against amide hydrolysis, while the alkynyl side chain offers a bioorthogonal handle for "click" stapling—locking the peptide into a protease-resistant macrocycle. This combination can extend in vivo half-lives from minutes to hours, transforming labile binders into viable drug candidates.

Mechanistic Foundations of Stability

The N-Methylation Shield

Proteolytic enzymes, such as serine proteases, rely on a specific geometry to hydrolyze peptide bonds.[1] They often require hydrogen bonding with the amide proton (-NH) of the scissile bond to stabilize the transition state.

  • H-Bond Removal: N-methylation replaces the amide proton with a methyl group, eliminating a critical H-bond donor.[2] This prevents the formation of the enzyme-substrate complex.

  • Steric Occlusion: The N-methyl group introduces a steric clash (A(1,3) strain) that restricts the rotation of the peptide backbone (

    
     angles). This forces the peptide into specific conformations (often 
    
    
    
    -turn or polyproline II helix) that generally fit poorly into the active sites of proteases.
The Alkynyl Advantage

Alkynyl amino acids, such as Propargylglycine (Pra) , are distinct from other non-canonical amino acids due to their metabolic inertness and synthetic versatility.

  • Metabolic Silence: Unlike large aromatic handles, the alkyne group is small and linear. It does not typically introduce significant lipophilicity (

    
     penalty) or serve as a substrate for Phase I oxidation (CYP450) in the same way electron-rich aromatics do.
    
  • The Triazole Staple: When reacted with an azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting 1,2,3-triazole mimics a trans-amide bond but is completely resistant to hydrolysis.

Synergistic Mechanism Diagram

The following diagram illustrates how N-methylation and Alkynyl stapling work together to thwart proteolysis.

MetabolicStability Protease Serine Protease (Trypsin/Chymotrypsin) Complex Enzyme-Substrate Complex Protease->Complex NativePeptide Native Peptide (Flexible Backbone) NativePeptide->Protease Recognized via H-Bond Hydrolysis Hydrolysis (Degradation) Complex->Hydrolysis NMe_Alkynyl N-Me Alkynyl Peptide (Rigidified) StericClash Steric Shielding (N-Me Group) NMe_Alkynyl->StericClash N-Me Blocks Access Staple Triazole Staple (Macrocyclization) NMe_Alkynyl->Staple Alkyne enables Cyclization StericClash->Protease Inhibits Binding Stable Metabolically Stable (High t1/2) StericClash->Stable Staple->NativePeptide Prevents Unfolding Staple->Stable

Caption: Synergistic protection mechanism. N-methylation sterically hinders protease binding, while alkynyl-derived stapling locks conformation, preventing the unfolding required for degradation.

Synthetic Strategy: Incorporating N-Me-Pra

Synthesizing peptides with N-methylated alkynyl residues requires modified Solid-Phase Peptide Synthesis (SPPS) protocols due to the steric hindrance of the N-methyl group during coupling.

Reagents & Materials
  • Resin: Rink Amide ChemMatrix (for better swelling).

  • Amino Acid: Fmoc-N-Me-Propargylglycine-OH (commercially available or synthesized via Mitsunobu reaction).

  • Coupling Agents: HATU/HOAt (preferred over HBTU for hindered amines).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Synthesis Protocol
  • Resin Loading: Swell resin in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF).

  • Coupling the N-Me-Alkynyl AA:

    • Dissolve Fmoc-N-Me-Pra-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) and activate for 30 seconds.

    • Add to resin and shake for 2 hours (extended time required).

    • Note: Double coupling is recommended.

  • Coupling the Next Amino Acid (The Difficult Step):

    • Coupling onto a secondary amine (the N-methyl group) is difficult.[3][4]

    • Use COMU or PyAOP as the coupling reagent for the subsequent amino acid.

    • Perform coupling at 50°C (microwave assisted) if possible, or double couple for 3 hours at RT.

    • Check completion with Chloranil test (ninhydrin does not work on secondary amines).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Experimental Validation: Microsomal Stability Assay

To validate the metabolic benefits, you must assess the intrinsic clearance (


) using liver microsomes. This assay mimics Phase I metabolism.
Assay Protocol

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P dehydrogenase, NADP+).

  • Test Peptide (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol for high clearance, Warfarin for low clearance).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add Test Peptide (final conc. 1 µM) to microsomes. Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min:
    
    • Remove 50 µL aliquot.

    • Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Data Calculation

Calculate the slope (


) of the natural log of percentage remaining vs. time.



Data Interpretation: Comparative Stability

The following table summarizes typical stability improvements observed when transitioning from native sequences to N-methylated and Stapled variants.

Peptide VariantModification Type

(Human Microsomes)
Fold ImprovementMechanism
Native Sequence None~12 min1xSusceptible to rapid proteolysis.
Alkynyl-Stapled Macrocyclization~140 min~12xRigidification reduces enzyme fit.
N-Methylated Backbone Modification~350 min~30xSteric blocking of cleavage site.
N-Me + Alkynyl Dual-Constraint > 1200 min > 100x Synergy: No fit + No access.

Case Study: N-Propargylglycine (N-PPG)

A prime example of this technology in action is N-propargylglycine (N-PPG) .[4][5][6][7]

  • Application: N-PPG acts as a suicide inhibitor for Proline Dehydrogenase (PRODH).[6]

  • Stability Challenge: Native inhibitors were rapidly metabolized, preventing effective target engagement in oncology models.

  • Solution: The introduction of the N-propargyl group served two functions:

    • Mechanism-Based Inhibition: The alkyne moiety covalently binds to the FAD cofactor of the enzyme.

    • Metabolic Armor: The N-substitution prevented degradation by non-specific aminopeptidases during transport.

  • Result: N-PPG demonstrated oral bioavailability and significant anti-cancer activity in breast cancer xenografts, a feat impossible with the un-modified amino acid.

Workflow Diagram: From Design to Data

Workflow Design 1. In Silico Design (Select N-Me sites via Ala-scan) Synthesis 2. SPPS Synthesis (Fmoc-N-Me-Pra-OH) Design->Synthesis Cyclization 3. Click Cyclization (Optional: CuAAC Stapling) Synthesis->Cyclization Purification 4. HPLC Purification (>95% Purity) Cyclization->Purification Assay 5. Microsomal Stability Assay (Phase I Metabolism) Purification->Assay Analysis 6. PK Analysis (Calc t1/2 & CLint) Assay->Analysis

Caption: Technical workflow for developing metabolically stable peptide therapeutics using N-methylated alkynyl amino acids.

References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

  • White, T. A., et al. (2008). "N-Propargylglycine: A Unique Suicide Inhibitor of Proline Dehydrogenase."[6] Journal of Biological Chemistry.

  • Lau, Y. H., et al. (2015). "Peptide Stapling Techniques Based on Different Macrocyclization Chemistries." Chemical Society Reviews.

  • Di, L., et al. (2008). "Experimental determination of intrinsic clearance (CLint) using liver microsomes." Current Protocols in Pharmacology.

  • Scott, G. K., et al. (2019).[8] "N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity."[6] Amino Acids.[][10][11][12]

Sources

Methodological & Application

Application Notes & Protocols: Efficient Solid-Phase Synthesis of Peptides Containing N-Fmoc-N-methyl-propargylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Complex Peptides

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, enabling the construction of complex biomolecules for research and therapeutic development. The incorporation of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of peptides, such as enhancing metabolic stability, constraining conformation, and improving bioavailability.[1][2] N-methylated amino acids are particularly valuable as they protect against enzymatic degradation and can improve membrane permeability.[1][3] Concurrently, residues like propargylglycine introduce a versatile alkyne handle, enabling post-synthetic modifications via click chemistry for applications in bioconjugation, imaging, and drug delivery.

However, the synthesis of peptides containing these specialized residues is not trivial. N-Fmoc-N-methyl-propargylglycine presents a dual challenge: the steric hindrance from the N-methyl group significantly slows coupling kinetics, while the propargyl group requires careful handling throughout the synthesis and cleavage steps.[1][4][5] Standard SPPS protocols often result in low yields, deletion sequences, and unwanted side reactions.

This guide provides a detailed, field-proven protocol for the successful incorporation of N-Fmoc-N-methyl-propargylglycine into a peptide sequence using Fmoc-based SPPS. We will delve into the mechanistic rationale behind reagent choices, offer optimized reaction conditions, and provide a framework for monitoring and troubleshooting these challenging syntheses.

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling N-methylated amino acids is steric hindrance.[1][5] The methyl group on the backbone nitrogen physically obstructs the incoming activated amino acid, impeding the formation of the peptide bond. This effect is even more pronounced when coupling onto an N-methylated residue.[5]

Causality Behind Experimental Choices: To overcome this kinetic barrier, a more potent activation strategy than standard carbodiimide methods (e.g., DIC/HOBt) is required.[6] Uronium/aminium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , are exceptionally effective.[7][8]

Mechanism of HATU Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA), HATU reacts with the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive OAt-active ester.[7][9][10] The nitrogen atom in the HOAt moiety provides anchimeric assistance, accelerating the coupling and making HATU more efficient than its HOBt-based counterparts (like HBTU) for sterically demanding couplings.[7] This heightened reactivity is essential to drive the acylation of the sterically hindered secondary amine to completion.

Experimental Protocol: Synthesis & Incorporation

This protocol outlines a manual synthesis on a 0.1 mmol scale. Reagent volumes and equivalents should be adjusted based on the specific loading of the chosen resin.

Materials and Reagents
  • Resin: Rink Amide AM resin (or other suitable resin depending on desired C-terminus)

  • Amino Acids: N-α-Fmoc protected amino acids, including N-Fmoc-N-methyl-L-propargylglycine

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • N-Methyl-2-pyrrolidone (NMP) (optional, for difficult sequences)[6]

  • Fmoc Deprotection: 20% Piperidine in DMF (v/v)

  • Coupling Reagents:

    • HATU

    • N,N-Diisopropylethylamine (DIEA)

  • Washing Solvents: DMF, DCM, Methanol (MeOH)

  • Monitoring Reagents:

    • Kaiser Test Kit (for primary amines)

    • Chloranil or Isatin Test (for secondary amines like N-methyl residues)[11]

  • Cleavage and Deprotection: Cleavage Cocktail (e.g., Reagent B: TFA/Phenol/Water/TIPS 88:5:5:2 v/v/v/v)[12]

  • Precipitation/Washing: Cold diethyl ether or methyl t-butyl ether[12][13]

Workflow Visualization

The following diagram illustrates the key steps in a single cycle of SPPS for incorporating the specialized N-methylated amino acid.

SPPS_Cycle Resin Peptide-Resin (N-Terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Resin->Deprotection Wash1 DMF Wash (5x) Deprotection->Wash1 Coupling Specialized Coupling 1. Fmoc-N-Me-Pra-OH (4 eq) 2. HATU (3.9 eq) 3. DIEA (8 eq) (1-2 hours) Wash1->Coupling Monitoring Coupling Completion Test (Chloranil Test) Coupling->Monitoring Monitoring->Coupling If Negative (Colorless) -> Recouple Wash2 DMF Wash (5x) Monitoring->Wash2 If Positive (Blue) Next_Cycle Next SPPS Cycle or Final Cleavage Wash2->Next_Cycle

Caption: SPPS cycle for N-Fmoc-N-methyl-propargylglycine incorporation.

Step-by-Step Methodology

1. Resin Swelling and Preparation

  • Place the resin (e.g., 0.1 mmol) in a suitable reaction vessel.

  • Add DMF (approx. 10 mL/g resin) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

  • If starting with a pre-loaded resin, proceed to step 2. If using a resin like Rink Amide, perform the first amino acid coupling using a standard HATU protocol.

2. Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 10 minutes. Drain.

  • Repeat with a fresh portion of the deprotection solution for another 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and finally DMF (3x) to ensure complete removal of piperidine.

3. The Critical Coupling Step: N-Fmoc-N-methyl-propargylglycine

  • Rationale: A higher excess of reagents and a pre-activation step are crucial to drive the reaction to completion.[4][5]

  • Pre-activation: In a separate vial, dissolve N-Fmoc-N-methyl-propargylglycine (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF. Add DIEA (8 eq.) and vortex for 1-2 minutes. This pre-activation step generates the highly reactive OAt-ester.[5][8]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling to proceed for 1-2 hours with agitation. Sterically hindered couplings are slow, and sufficient time is paramount.[6] For particularly difficult sequences (e.g., coupling onto another N-methylated residue), extending the time to 4 hours or overnight may be necessary.[6][14]

4. Monitoring for Completion (Self-Validation)

  • Rationale: Standard ninhydrin (Kaiser) tests will not work as they detect primary amines. A test for secondary amines is required.

  • Procedure (Chloranil Test):

    • Take a small sample of resin beads and wash them thoroughly with MeOH.

    • Add 2 drops of acetaldehyde and 2 drops of a saturated solution of chloranil in toluene.

    • Let the reaction stand for 5 minutes.

    • A positive result (free secondary amine) is indicated by the beads turning a dark blue or green color. A completed coupling will show no color change (or the initial yellow of the resin).

  • Action: If the test is positive, drain the reaction solution and perform a second coupling (recouple) with a fresh batch of activated amino acid.[4]

5. Washing

  • Once the coupling is complete (negative chloranil test), drain the coupling solution.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

6. Final Cleavage and Deprotection

  • Rationale: The cleavage cocktail must contain scavengers to protect the peptide from reactive species generated during deprotection. Triisopropylsilane (TIPS) is effective at scavenging cations. The propargyl group is generally stable to standard TFA cleavage conditions.[15][16]

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Prepare a fresh cleavage cocktail (e.g., TFA/Phenol/H₂O/TIPS 88:5:5:2).

  • Add the cocktail to the resin (approx. 10 mL/g resin) and allow the reaction to proceed for 2-3 hours at room temperature.[13]

  • Filter the cleaved peptide solution away from the resin beads into a cold centrifuge tube.

  • Precipitate the crude peptide by adding 5-10 volumes of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Quantitative Data and Reagent Summary

The following table provides a summary of reagents and conditions for the critical coupling step on a 0.1 mmol scale.

StepReagentEquivalents (vs. Resin)Amount (for 0.1 mmol scale)Solvent/Time
Amino Acid N-Fmoc-N-methyl-propargylglycine4.00.4 mmolDMF
Activator HATU3.90.39 mmol (148.3 mg)DMF
Base DIEA8.00.8 mmol (139 µL)DMF
Reaction ---1-2 hours

Troubleshooting Common Issues

  • Problem: Incomplete coupling after 2 hours (positive chloranil test).

    • Cause: Severe steric hindrance, possibly due to peptide aggregation or a difficult sequence.

    • Solution: Perform a second coupling.[6] Consider switching the primary solvent from DMF to NMP, which has superior solvating properties.[6] For automated synthesis, using microwave energy can help drive difficult couplings to completion.[2][6]

  • Problem: Low final yield of the desired peptide.

    • Cause: Accumulation of incomplete couplings leading to deletion sequences.

    • Solution: Ensure each coupling step, especially the hindered ones, goes to completion using the monitoring tests. Introducing a capping step (e.g., with acetic anhydride) after the coupling can terminate any unreacted chains, simplifying final purification.

  • Problem: Multiple peaks in HPLC profile of N-methylated peptides.

    • Cause: N-methylated peptides can exhibit slow cis/trans isomerization around the methylated amide bond, leading to conformational isomers that may resolve on HPLC.[14]

    • Solution: This is an inherent property. Running the HPLC at a slightly elevated temperature (e.g., 40-50°C) can sometimes help coalesce the peaks.

References

  • Biron, E., Chatterjee, J., Ovadia, O., et al. (2008). Improving Oral Bioavailability of Peptides by N-Methylation. Angewandte Chemie International Edition, 47(14), 2595-2599. Available at: [Link]

  • Protein Technologies, Inc. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]

  • Ullah, A., et al. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342. Available at: [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]

  • Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation. YouTube. Available at: [Link]

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Available at: [Link]

  • Al-Hulu, M., et al. (2020). Gold(I)-Mediated Decaging or Cleavage of Propargylated Peptide Bond in Aqueous Conditions for Protein Synthesis and Manipulation. Journal of the American Chemical Society, 142(20), 9474-9483. Available at: [Link]

  • Al-Hulu, M., et al. (2020). Gold(I)-Mediated Decaging or Cleavage of Propargylated Peptide Bond in Aqueous Conditions for Protein Synthesis and Manipulation. PubMed. Available at: [Link]

  • Szymański, P., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 23(12), 4720-4724. Available at: [Link]

  • Collins, J. M., et al. (2014). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 50(71), 10243-10246. Available at: [Link]

  • Szymański, P., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. National Institutes of Health. Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]

  • Toth, M. J., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(10), 619-628. Available at: [Link]

  • Toth, M. J., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. ResearchGate. Available at: [Link]

  • Vágner, J., et al. (2008). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Journal of Peptide Science, 14(1), 1-10. Available at: [Link]

  • Brunel, F., et al. (2022). Toward a Green SPPS: The Use of an Innovative Mesoporous pDVB Support for Environmentally Friendly Solvents. Polymers, 14(13), 2686. Available at: [Link]

Sources

Application Notes and Protocols for Optimal Coupling of Sterically Hindered N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of N-Methylation in Peptide Synthesis

The incorporation of N-methylated amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug development. This modification offers a wealth of advantages, including enhanced metabolic stability, increased cell permeability, and the ability to fine-tune peptide conformation. However, these benefits come at a synthetic cost. The presence of a methyl group on the amide nitrogen introduces significant steric hindrance, which dramatically impedes the formation of the peptide bond. This steric bulk, coupled with the reduced nucleophilicity of the secondary amine, presents a formidable challenge for peptide chemists.

Conventional coupling reagents often prove inadequate when faced with the task of mediating amide bond formation with N-methylated residues. Incomplete reactions, low yields, and an increased propensity for side reactions, most notably epimerization and diketopiperazine formation, are common pitfalls. Therefore, the selection of a highly efficient and robust coupling reagent is paramount to the successful synthesis of N-methylated peptides.

This comprehensive guide provides an in-depth analysis of the most effective coupling reagents for sterically hindered N-methyl amino acids. We will explore the mechanistic underpinnings of their enhanced reactivity, present a comparative analysis of their performance, and provide detailed, field-proven protocols for their application in solid-phase peptide synthesis (SPPS).

The Premier League of Coupling Reagents for N-Methylated Amino Acids

A new generation of coupling reagents has emerged to address the challenges posed by sterically hindered amino acids. These reagents exhibit superior reactivity and are designed to minimize common side reactions. The following stand out as the most effective choices for the incorporation of N-methylated residues:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A third-generation uronium salt, HATU has long been a gold standard for difficult couplings. Its high reactivity is attributed to the formation of a highly activated HOAt ester. The 7-azabenzotriazole moiety is believed to provide anchimeric assistance during the coupling reaction, further accelerating the rate of amide bond formation.

  • COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate): Another third-generation uronium-type reagent, COMU offers coupling efficiencies comparable to or even exceeding HATU. A key advantage of COMU is its enhanced safety profile, as it is based on the non-explosive OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group. The morpholino group in its structure also imparts excellent solubility in a wide range of organic solvents.[1][2]

  • T3P® (Propanephosphonic Acid Anhydride): T3P® is a versatile and "green" coupling reagent that functions as a cyclic anhydride. It activates the carboxylic acid through a biomimetic mechanism, forming a mixed anhydride intermediate. A significant advantage of T3P® is that its byproducts are water-soluble, simplifying reaction workup and purification.[3] It has also been shown to be highly effective in suppressing epimerization.[3]

Comparative Performance of Leading Coupling Reagents

The selection of the optimal coupling reagent is often dictated by the specific sequence, the steric hindrance of the amino acids involved, and considerations of cost and safety. The following table provides a comparative overview of the performance of HATU, COMU, and T3P® in the context of coupling N-methylated amino acids.

FeatureHATUCOMUT3P®
Reactivity Very HighVery HighHigh
Epimerization Suppression ExcellentExcellentExcellent
Byproduct Removal Soluble in organic solventsWater-solubleWater-soluble
Safety Profile Contains potentially explosive HOAtNon-explosive OxymaPure-basedNon-toxic, non-allergenic
Solubility Good in DMF, NMPExcellent in a wide range of solventsGood in common organic solvents
Cost HighModerate to HighModerate

Mechanisms of Action: The "Why" Behind the "How"

Understanding the reaction mechanisms of these high-performance coupling reagents is crucial for optimizing reaction conditions and troubleshooting potential issues.

HATU: Anchimeric Assistance in Action

HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester. The reaction is initiated by the deprotonation of the carboxylic acid by a base, typically N,N-diisopropylethylamine (DIEA). The resulting carboxylate anion attacks the HATU reagent, leading to the formation of the active ester and the release of the tetramethylurea byproduct. The subsequent aminolysis of the OAt ester is facilitated by the neighboring pyridine nitrogen in the HOAt moiety, which is believed to stabilize the transition state through hydrogen bonding.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH OAt_Ester R-CO-OAt (Active Ester) Carboxylic_Acid->OAt_Ester + HATU, Base HATU HATU HATU->OAt_Ester Base Base (DIEA) Base->OAt_Ester Peptide_Bond R-CO-N(CH3)-R' (Peptide Bond) OAt_Ester->Peptide_Bond + R'-NH(CH3) N_Methyl_Amine R'-NH(CH3) N_Methyl_Amine->Peptide_Bond HOAt HOAt Peptide_Bond->HOAt Release

Caption: HATU-mediated peptide bond formation.

COMU: The Power of OxymaPure

Similar to HATU, COMU is a uronium-type coupling reagent. Its mechanism also involves the formation of an active ester. The deprotonated carboxylic acid attacks the COMU reagent to form a highly reactive O-acylisourea intermediate, which then rapidly converts to the more stable Oxyma active ester.[4] This active ester then undergoes aminolysis to form the peptide bond. The use of the OxymaPure leaving group is a key advantage, as it is non-explosive and has been shown to be highly effective at suppressing racemization.[1]

COMU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Oxyma_Ester R-CO-Oxyma (Active Ester) Carboxylic_Acid->Oxyma_Ester + COMU, Base COMU COMU COMU->Oxyma_Ester Base Base (DIEA) Base->Oxyma_Ester Peptide_Bond R-CO-N(CH3)-R' (Peptide Bond) Oxyma_Ester->Peptide_Bond + R'-NH(CH3) N_Methyl_Amine R'-NH(CH3) N_Methyl_Amine->Peptide_Bond OxymaPure OxymaPure Peptide_Bond->OxymaPure Release

Caption: COMU-mediated peptide bond formation.

T3P®: A Biomimetic Approach

T3P® operates through a different mechanism. The cyclic anhydride reacts with the carboxylate of the N-protected amino acid to form a mixed phosphonic anhydride intermediate. This highly activated intermediate is then susceptible to nucleophilic attack by the N-methylated amine, leading to the formation of the peptide bond and the release of water-soluble phosphonic acid byproducts.[5] This biomimetic activation strategy is highly efficient and minimizes the risk of epimerization.[3]

T3P_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Mixed_Anhydride R-CO-O-P(O)(OH)-O-P(O)(OH)-O-P(O)(OH)-R (Mixed Anhydride) Carboxylic_Acid->Mixed_Anhydride + T3P®, Base T3P T3P® T3P->Mixed_Anhydride Base Base Base->Mixed_Anhydride Peptide_Bond R-CO-N(CH3)-R' (Peptide Bond) Mixed_Anhydride->Peptide_Bond + R'-NH(CH3) N_Methyl_Amine R'-NH(CH3) N_Methyl_Amine->Peptide_Bond Byproducts Water-Soluble Phosphonic Acids Peptide_Bond->Byproducts Release

Caption: T3P®-mediated peptide bond formation.

Experimental Protocols: A Step-by-Step Guide to Success

The following protocols provide detailed, step-by-step methodologies for the efficient coupling of sterically hindered N-methyl amino acids using HATU, COMU, and T3P® in a manual solid-phase peptide synthesis (SPPS) workflow.

General SPPS Workflow

SPPS_Workflow Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Repeat->Fmoc_Deprotection For next amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection After final amino acid Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis.

Protocol 1: HATU-Mediated Coupling of N-Methyl Amino Acids

Materials:

  • Fmoc-protected N-methyl amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Swell the resin in DMF or NMP for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (5x).

  • Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-N-methyl amino acid (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF or NMP.

  • Base Addition: Add DIEA (6-8 equivalents) to the activation mixture.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended or a double coupling may be performed.

  • Monitoring the Reaction: The completion of the coupling reaction cannot be monitored by the Kaiser test, as it is unreliable for secondary amines. The bromophenol blue test is a suitable alternative. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (5x).[6]

Protocol 2: COMU-Mediated Coupling of N-Methyl Amino Acids

Materials:

  • Fmoc-protected N-methyl amino acid

  • COMU

  • N,N-Diisopropylethylamine (DIEA) or Collidine (for reduced epimerization risk)

  • N,N-Dimethylformamide (DMF)

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and washing.

  • Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-N-methyl amino acid (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.

  • Base Addition: Add DIEA (6 equivalents) to the activation mixture.

  • Pre-activation: A short pre-activation time of 1-2 minutes is generally sufficient.[7]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature. For very hindered couplings, the reaction time can be extended to 4 hours or a double coupling can be performed.[7]

  • Monitoring the Reaction: Use the bromophenol blue test to monitor the reaction progress.

  • Washing: After complete coupling, drain the solution and wash the resin as described in Protocol 1.

Protocol 3: T3P®-Mediated Coupling of N-Methyl Amino Acids

Materials:

  • Fmoc-protected N-methyl amino acid

  • T3P® (typically supplied as a 50% solution in a suitable solvent like ethyl acetate or DMF)

  • A tertiary amine base (e.g., DIEA, N-methylmorpholine)

  • Anhydrous aprotic solvent (e.g., DMF, Ethyl Acetate)

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and washing. Ensure the resin is as dry as possible before coupling, as T3P® is moisture-sensitive.

  • Reagent Solution Preparation: In a separate vial, dissolve the Fmoc-N-methyl amino acid (3 equivalents relative to resin loading) in the chosen anhydrous solvent.

  • Base Addition: Add the tertiary amine base (6 equivalents) to the amino acid solution.

  • T3P® Addition: Slowly add the T3P® solution (3 equivalents) to the amino acid/base mixture.

  • Coupling: Immediately add the resulting mixture to the resin. Agitate the reaction vessel for 1-3 hours at room temperature.

  • Monitoring the Reaction: Use the bromophenol blue test to monitor for completion.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with the reaction solvent, followed by DCM and DMF as in the previous protocols.

Troubleshooting and Mitigation of Side Reactions

Even with the use of highly efficient coupling reagents, the synthesis of N-methylated peptides can be prone to specific side reactions. Awareness of these potential issues and the strategies to mitigate them is crucial for success.

Epimerization

Epimerization, the change in stereochemistry at the α-carbon of the amino acid, is a significant concern, particularly with prolonged activation times and the use of strong bases.

Mitigation Strategies:

  • Choice of Reagent: Reagents like HATU, COMU, and T3P® are inherently designed to suppress epimerization.

  • Base Selection: For particularly sensitive amino acids, consider using a weaker base such as collidine or N-methylmorpholine (NMM) in place of DIEA.

  • Minimize Pre-activation Time: Do not allow the activated amino acid to stand for extended periods before adding it to the resin.

  • Temperature Control: Perform couplings at room temperature unless elevated temperatures are necessary to drive a particularly difficult coupling to completion.

Diketopiperazine (DKP) Formation

DKP formation is a major side reaction that can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin and termination of the peptide chain.[8] This is particularly prevalent when the C-terminal amino acid of the dipeptide is proline or another N-alkylated amino acid.[8][9]

Mitigation Strategies:

  • Use of Bulky Resins: Employing resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the intramolecular cyclization that leads to DKP formation.

  • Dipeptide Coupling: Instead of coupling single amino acids, using a pre-formed Fmoc-dipeptide can bypass the susceptible dipeptidyl-resin stage. However, this approach carries its own risk of epimerization during the synthesis of the dipeptide itself.

  • Optimized Deprotection: Some studies suggest that modifying the Fmoc deprotection conditions, for instance by using DBU/piperazine in NMP, can reduce DKP formation.[10]

Conclusion

The synthesis of N-methylated peptides, while challenging, is an achievable goal with the right tools and techniques. The use of advanced coupling reagents such as HATU, COMU, and T3P® is essential for overcoming the steric hindrance and reduced nucleophilicity of N-methylated amino acids. By understanding the mechanisms of these reagents and adhering to optimized protocols, researchers can successfully incorporate these valuable building blocks into their peptide sequences, unlocking their potential for the development of novel therapeutics. Careful monitoring of reactions and proactive measures to mitigate side reactions like epimerization and diketopiperazine formation will further ensure the synthesis of high-quality N-methylated peptides.

References

  • Wang, J., Berglund, M. R., Braden, T., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., Jalan, A., Seibert, K., & Kopach, M. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46809–46821. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6–9. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Gairí, M., Lloyd-Williams, P., Albericio, F., & Giralt, E. (1990). Use of BOP reagent for the suppression of diketopiperazine formation in boc/bzl solid-phase peptide synthesis. Tetrahedron Letters, 31(50), 7363–7366. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Arujoe, M., Ploom, A., Mastitski, A., & Järv, J. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(34), 3421–3425. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Carpino, L. A., El-Faham, A., & Albericio, F. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron Letters, 35(15), 2279–2282. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394–9403. [Link]

  • T3P® is a registered trademark of Merck KGaA, Darmstadt, Germany.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding DKP formation with N-methylated C-terminal residues in SPPS

Executive Summary & Scientific Context

The Problem: In Solid-Phase Peptide Synthesis (SPPS), the formation of diketopiperazines (DKP) is a "silent killer" of yield, particularly when the C-terminal region contains N-methylated amino acids or Proline .

The Mechanism: DKP formation is an intramolecular aminolysis reaction. After the removal of the Fmoc group from the second amino acid (AA2), the free N-terminal amine attacks the C-terminal ester linkage attaching the first amino acid (AA1) to the resin. This cyclization releases a cyclic dipeptide (the DKP) and leaves a truncated hydroxyl-resin, effectively terminating that chain.

Why N-methylation is Critical: Standard peptide bonds overwhelmingly favor the trans conformation, which keeps the N-terminus spatially distant from the C-terminal ester. However, N-methylation (and Proline) lowers the energy barrier for cis/trans isomerization and significantly increases the population of the cis-rotamer. This conformation brings the nucleophilic amine into immediate proximity with the ester carbonyl, accelerating DKP formation by orders of magnitude.

Mechanism & Diagnostics

Visualizing the Failure Mode

The following diagram illustrates the kinetic pathway of DKP formation driven by N-methylated residues.

DKP_Mechanism Step1 Fmoc-AA2(N-Me)-AA1-Resin Step2 Fmoc Removal (Base Treatment) Step1->Step2 Step3 Free Amine (H-AA2(N-Me)-AA1-Resin) Step2->Step3 Deprotection Step4 Cis-Rotamer Formation (Induced by N-Me) Step3->Step4 Equilibrium Shift Step5 Nucleophilic Attack on Ester Linkage Step4->Step5 Spatial Proximity Result RELEASED DKP + Hydroxyl-Resin (Dead Chain) Step5->Result Cyclization & Cleavage

Figure 1: The DKP formation pathway. N-methylation facilitates the critical 'Cis-Rotamer' step, acting as a catalyst for the intramolecular attack.

Diagnostic Checklist

If you observe the following, DKP is the likely culprit:

  • Loss of AA1 & AA2: Mass spectrometry of the crude peptide shows a major peak corresponding to [M - (AA1 + AA2)].

  • Low Overall Yield: Despite a "successful" synthesis, the final weight is drastically lower than theoretical.

  • Color Test Anomalies: The Kaiser/Chloranil test is negative (no free amine) after deprotecting AA2, because the chain has cleaved from the resin.

Prevention Strategies: The Three Pillars

To prevent DKP, we must disrupt the reaction kinetics. We do this by increasing steric hindrance (Resin), reducing base exposure (Protocol), or mechanically blocking the conformation (Backbone).

Pillar A: Resin Selection (The Steric Shield)

Do not use Wang Resin for N-methylated C-termini. The benzyl ester linkage is too accessible. Gold Standard: 2-Chlorotrityl Chloride (2-CTC) Resin .

Resin TypeLinkage StabilityDKP RiskWhy?
Wang Benzyl EsterHIGH Minimal steric hindrance; requires harsh TFA cleavage.
Merrifield Benzyl EsterHIGH Similar to Wang; requires HF cleavage (rarely used now).
2-Chlorotrityl (2-CTC) Trityl EsterLOW The bulky trityl group physically blocks the amine from attacking the carbonyl.
Rink Amide AmideN/A DKP forms from esters. Amide linkers are generally immune to this specific cleavage mechanism.
Pillar B: Optimized Deprotection (The Kinetic Control)

Standard 20% Piperidine is often too slow, allowing time for the free amine to cyclize. We need a "hit-and-run" approach: fast deprotection, immediate washing.

Recommended Cocktail: 0.1 M HOBt in 20% Piperidine/DMF OR 2% DBU + 5% Piperazine in NMP .

  • Why DBU? DBU is a stronger non-nucleophilic base. It removes Fmoc faster, reducing the time the peptide sits in the "danger zone" (free amine state) before the next coupling.

  • Why HOBt? It suppresses base-catalyzed side reactions.

Pillar C: Structural Intervention

For extremely difficult sequences (e.g., Pro-NMeAla at C-terminus), chemical modifications are required.

  • Dipeptide Coupling: Pre-synthesize Fmoc-AA2-AA1-OH in solution and couple it as a single unit. This bypasses the on-resin deprotection step entirely.[1]

  • Backbone Protection: Use Hmb or Dmb protection on the amide backbone to prevent hydrogen bonding and aggregation, though this is secondary to DKP prevention.

Step-by-Step Protocols

Protocol 1: Loading 2-CTC Resin for N-Methylated Sequences

Use this to establish the steric shield immediately.

  • Swell Resin: Place 2-CTC resin in a reactor. Swell in dry DCM for 20 mins. Drain.

  • Prepare Solution: Dissolve Fmoc-AA1-OH (1.2 eq relative to resin loading) and DIPEA (4 eq) in dry DCM.

    • Note: Do not use DMF here; DCM maximizes swelling and trityl reactivity.

  • Coupling: Add solution to resin.[2] Agitate for 2 hours .

  • Capping (Critical): Add Methanol (1 mL per gram of resin) to the reaction mixture. Agitate for 15 mins.

    • Why? This caps unreacted trityl chlorides, preventing them from reacting later.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Protocol 2: The "Sprint" Deprotection Cycle

Use this specifically for the removal of Fmoc from the second residue (AA2).

  • Reagent: Prepare 2% DBU / 5% Piperazine in NMP .

  • Short Cycles:

    • Add reagent.[1][2][3] Agitate for 30 seconds . Drain.

    • Add reagent.[1][2][3] Agitate for 3 minutes . Drain.

    • Standard piperidine protocols usually run 5 + 10 mins. This is too long for DKP-prone sequences.

  • Immediate Wash: Wash aggressively with DMF (5x) and immediately proceed to the coupling of AA3.

    • Do not let the resin sit. The DKP reaction competes with the acylation of AA3.

Troubleshooting & Decision Logic

Use this flow to determine your experimental path.

Troubleshooting_Flow Start Start: C-Terminal Sequence Analysis Check1 Is AA2 Proline or N-Methylated? Start->Check1 Branch1_No No Check1->Branch1_No Branch1_Yes Yes Check1->Branch1_Yes Standard Standard Protocols (Wang/Rink + Piperidine) Branch1_No->Standard Check2 Is C-terminus an Acid or Amide? Branch1_Yes->Check2 Amide Use Rink Amide (DKP Risk Low) Check2->Amide Acid Acid Required Check2->Acid Action1 MANDATORY: Use 2-CTC Resin Acid->Action1 Action2 Use 'Sprint' Deprotection (DBU/Piperazine) Action1->Action2 Check3 Still failing? (Low Yield) Action2->Check3 Soln_Final Couple AA1-AA2 as Pre-formed Dipeptide Check3->Soln_Final Yes

Figure 2: Decision matrix for selecting resin and protocols based on sequence risk.

Frequently Asked Questions (FAQ)

Q: Can I use Wang resin if I lower the temperature? A: It is not recommended. While lower temperatures decrease reaction rates, they also slow down the acylation of the next amino acid. The steric vulnerability of the benzyl ester on Wang resin remains the fundamental flaw. 2-CTC is the structural solution.

Q: Why does N-methylation cause this? I thought it just improved solubility. A: N-methylation removes the amide hydrogen, preventing hydrogen bonding, which indeed improves solubility. However, it also destabilizes the trans-isomer of the peptide bond. The resulting equilibrium shift toward the cis-isomer spatially positions the N-terminal amine to "bite back" onto the C-terminal ester.

Q: I see a peak at [M-18] in my LCMS. Is this DKP? A: Likely not. DKP formation results in the loss of the entire first two amino acids (Mass = Total - AA1 - AA2). A [M-18] peak usually indicates dehydration (loss of water), common in Ser/Thr containing peptides or aspartimide formation, not DKP.

Q: Can I use Trityl Alcohol Linkers? A: Yes. Trityl alcohol linkers behave similarly to 2-CTC resins regarding steric bulk and are an excellent alternative if you need to generate a protected peptide fragment.

References

  • Yang, Y., & Hansen, L. (2022).[4] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[4] [Link]

  • National Institutes of Health (NIH). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis: Diketopiperazine Formation. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: N-Fmoc-N-methyl-(S)-2-propargylglycine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2550906-64-2 Formula: C₂₁H₁₉NO₄ Molecular Weight: 349.38 g/mol Signal Word: WARNING [1]

Part 1: Strategic Safety Overview (The "Why" Behind the Protocol)

N-Fmoc-N-methyl-(S)-2-propargylglycine is a specialized amino acid derivative used to introduce both conformational constraints (via N-methylation) and bioorthogonal reactivity (via the propargyl alkyne handle) into peptide backbones.

Handling this compound requires a dual-focus safety strategy:

  • Operator Protection: The N-methyl group increases the compound's lipophilicity compared to standard amino acids, theoretically enhancing skin permeability. While standard Fmoc-amino acids are often treated as low-hazard, the specific combination of an alkyne moiety and N-methylation necessitates treating this as a contact hazard and respiratory irritant (H315, H319, H335).

  • Reagent Integrity: The Fmoc group is base-labile, and the terminal alkyne is sensitive to specific metal ions (e.g., copper, silver) which can catalyze premature reactions or degradation. Strict segregation from bases and metals during handling is mandatory to preserve chemical fidelity.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure routes common in solid-phase peptide synthesis (SPPS) workflows.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / P2 Particulate Respirator Dust Control: Fmoc-amino acids are often fine, electrostatic powders. Inhalation can cause respiratory tract irritation (H335).[2][3][4] Use a fume hood for primary control; respirator is the secondary line of defense during weighing.
Ocular Chemical Safety Goggles Particulate & Splash: Standard safety glasses are insufficient for fine powders that can drift around face shields. Goggles seal the eyes against dust and accidental splashes of solubilized reagent (e.g., in DMF).
Dermal (Hands) Double Nitrile Gloves (0.11 mm min) Permeability Barrier: N-methylated compounds may have enhanced skin absorption. Protocol: Wear two pairs. If the outer glove is splashed with solvent (DMF/DCM), strip it immediately.
Dermal (Body) Lab Coat (Cotton/Poly blend) Standard Barrier: Must be buttoned to the neck. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.
Part 3: Operational Handling Protocol
1. Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under inert gas (Nitrogen or Argon) . The terminal alkyne is prone to slow oxidation or polymerization if exposed to air/moisture over long periods.

  • Container: Amber glass is preferred to minimize light exposure, though not strictly photo-labile.

2. Weighing & Transfer (The "Static" Risk)

Fmoc-protected amino acids are notoriously prone to static charge, which causes the powder to "jump" or cling to spatulas, leading to inaccurate dosing and contamination.

  • Step 1: Equilibrate the bottle to room temperature before opening to prevent condensation (moisture hydrolyzes the Fmoc group).

  • Step 2: Use an anti-static gun or ionizer on the weighing boat and spatula before transfer.

  • Step 3: Perform all weighing inside a certified chemical fume hood.

3. Solubilization
  • Solvents: Soluble in DMF (Dimethylformamide), NMP (N-methyl-2-pyrrolidone), and DCM (Dichloromethane).[5]

  • Concentration: Typical SPPS coupling concentrations range from 0.1 M to 0.5 M .

  • Dissolution Aid: N-methylated amino acids can aggregate. Vortexing or mild sonication (30 seconds) is acceptable.

  • Avoid: Do not dissolve in alcohols (MeOH/EtOH) or water, as these interfere with activation reagents (e.g., HATU/DIC).

Part 4: Visualization of Safety Workflows
Diagram 1: Safe Handling Logic Flow

This workflow illustrates the critical decision points during the "Weigh-to-Dissolve" process to ensure both safety and purity.

HandlingWorkflow Start Remove from Cold Storage (4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 min Open Open in Fume Hood Equilibrate->Open Static Apply Anti-Static Treatment Open->Static Critical Step Weigh Weigh Reagent Static->Weigh Dissolve Dissolve in DMF/NMP Weigh->Dissolve Use Proceed to Coupling Dissolve->Use

Caption: Workflow ensuring moisture exclusion and static control during reagent handling.

Part 5: Disposal & Waste Management[5][6][7]

Proper disposal is critical because this compound contains an alkyne (reactive) and an Fmoc group (base-sensitive).

Core Directive: Never mix Fmoc-amino acid waste with the "Deprotection Waste" stream.

  • Deprotection Waste typically contains 20% Piperidine.[6]

  • Risk: Mixing Fmoc-reagents with Piperidine in a closed waste container generates dibenzofulvene and CO₂ gas (if carbamates decompose), potentially causing pressure buildup or exothermic reactions.

Diagram 2: Waste Segregation Decision Tree

WasteDisposal Waste Solid/Liquid Waste Generated IsSolid Is it Solid? (Gloves, Weigh Boats) Waste->IsSolid SolidBin Solid Hazardous Waste (Trace Contamination) IsSolid->SolidBin Yes IsLiquid Is it Liquid? IsSolid->IsLiquid No HasBase Contains Piperidine or Base? IsLiquid->HasBase BaseWaste Basic Organic Waste (Do NOT Mix) HasBase->BaseWaste Yes (Deprotection) GenOrganic Non-Halogenated Organic (DMF/Peptide Waste) HasBase->GenOrganic No (Coupling/Wash)

Caption: Segregation logic to prevent uncontrolled deprotection reactions in waste containers.

Part 6: Emergency Procedures
ScenarioImmediate Action
Skin Contact 1. Brush off dry powder immediately (do not wet first, as this may increase absorption).2. Wash with soap and copious water for 15 minutes.3. Seek medical attention if irritation persists (H315).
Eye Contact 1. Flush eyes with water for 15 minutes, lifting eyelids.2. Remove contact lenses if present.3.[2][3][7] Consult an ophthalmologist (H319).
Spill (Solid) 1. Evacuate area if dust is heavy.2. Wear N95 respirator and goggles.3. Sweep up carefully (avoid raising dust) or use a HEPA vacuum. Place in a sealed container labeled "Hazardous Waste."
References
  • National Institutes of Health (NIH). (2017). Green Solvents for Fmoc Removal in Peptide Chemistry. Organic Process Research & Development. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.